molecular formula C21H19NO B13922896 5-[2-(Benzyloxy)phenyl]indoline

5-[2-(Benzyloxy)phenyl]indoline

Cat. No.: B13922896
M. Wt: 301.4 g/mol
InChI Key: JNGSUJKFCLEHKH-UHFFFAOYSA-N
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Description

5-[2-(Benzyloxy)phenyl]indoline: is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of an indoline core with a benzyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(Benzyloxy)phenyl]indoline can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds. This method features high efficiency, low catalyst loadings, and mild operating conditions . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions in methanesulfonic acid (MsOH) to yield the indoline derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and Fischer indole synthesis are scalable and can be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-[2-(Benzyloxy)phenyl]indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the indoline to its reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indoline core, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products Formed:

    Oxidation: Indole derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: Substituted indoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-[2-(Benzyloxy)phenyl]indoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, indoline derivatives are known to interact with nuclear receptors and affect gene expression . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

    Indole: A parent compound with a similar core structure but lacking the benzyloxy group.

    Indoline: The reduced form of indole, similar to 5-[2-(Benzyloxy)phenyl]indoline but without the benzyloxy substitution.

    Indole-3-acetic acid: A plant hormone with a similar indole core structure.

Uniqueness: this compound is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

5-(2-phenylmethoxyphenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C21H19NO/c1-2-6-16(7-3-1)15-23-21-9-5-4-8-19(21)17-10-11-20-18(14-17)12-13-22-20/h1-11,14,22H,12-13,15H2

InChI Key

JNGSUJKFCLEHKH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

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